2-N,2-N-dimethylpyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-dimethylpyrimidine-2,4,5-triamine is a chemical compound . Its IUPAC name is N2,N2-dimethylpyrimidine-2,4,5-triamine . The molecular weight of this compound is 153.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N5/c1-11(2)6-9-3-4(7)5(8)10-6/h3H,7H2,1-2H3,(H2,8,9,10) .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 115-120 degrees Celsius .Scientific Research Applications
Antimicrobial Agent Synthesis
2-N,2-N-dimethylpyrimidine-2,4,5-triamine has been utilized in the synthesis of novel compounds with potential antimicrobial properties. A study by Rao, Rao, and Koteswara (2020) explored the development of these compounds to combat various bacteria and fungi. Their research showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal microbial growth (Rao, Rao, & Koteswara, 2020).
Chemical Behavior and Reaction Studies
Dickinson, Jacobsen, and Pitman (1978) investigated the behavior of similar compounds in water, focusing on the stability and decomposition products. Their research contributes to understanding the chemical properties and reactions of pyrimidine derivatives in aqueous solutions (Dickinson, Jacobsen, & Pitman, 1978).
Structural Chemistry
Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) explored the crystallization and structural properties of 4-amino-5-chloro-2,6-dimethylpyrimidine and its derivatives, contributing to the understanding of molecular recognition processes in pharmaceuticals (Rajam et al., 2017).
Corrosion Inhibition
In the field of materials science, Yadav, Kumar, Tiwari, Bahadur, and Ebenso (2015) conducted research on the use of triazine derivatives, including compounds related to this compound, as corrosion inhibitors for steel in acidic mediums. This demonstrates the potential application of these compounds in industrial settings (Yadav et al., 2015).
Anticancer Agent Development
The compound has also been explored for its potential in anticancer drug development. Rao, Rao, Koteswara Rao, and Maddur (2020) synthesized and evaluated derivatives for their activity against cancer cell lines, demonstrating significant activity compared to standard treatments (Rao et al., 2020).
Safety and Hazards
The safety information for 2-N,2-N-dimethylpyrimidine-2,4,5-triamine indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4,5-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-9-3-4(7)5(8)10-6/h3H,7H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVFVZQQCSCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.